![molecular formula C22H30O4 B14167840 4,4'-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene) CAS No. 4137-71-7](/img/structure/B14167840.png)
4,4'-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene) is a complex organic compound known for its unique structural properties. This compound features a central ethane-1,2-diylbis(oxy) linkage, connecting two octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene moieties. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene) typically involves multi-step organic reactions. The initial step often includes the preparation of the ethane-1,2-diylbis(oxy) intermediate, followed by the introduction of the octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene groups through a series of condensation and cyclization reactions. The reaction conditions usually require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize by-products, and ensure consistent quality. The use of advanced reactors and automation technologies can further enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound’s structure.
Aplicaciones Científicas De Investigación
4,4’-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene) has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays and as a probe for investigating biological pathways.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and therapeutic applications.
Industry: It is used in the production of advanced materials, including polymers and composites, due to its structural stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4,4’-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-[Ethane-1,2-diylbis(oxy)]dianiline: This compound shares the ethane-1,2-diylbis(oxy) linkage but differs in the attached functional groups.
4,4’-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde: Another similar compound with a different set of functional groups attached to the ethane-1,2-diylbis(oxy) core.
Uniqueness
4,4’-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene) is unique due to its complex structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness compared to similar compounds.
Propiedades
Número CAS |
4137-71-7 |
|---|---|
Fórmula molecular |
C22H30O4 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
9-[2-(4-oxatetracyclo[6.2.1.02,7.03,5]undecan-9-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane |
InChI |
InChI=1S/C22H30O4/c1(23-15-5-9-3-11(15)13-7-17-21(25-17)19(9)13)2-24-16-6-10-4-12(16)14-8-18-22(26-18)20(10)14/h9-22H,1-8H2 |
Clave InChI |
RCJBLLOTYBUKHZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C3C2C4C(C3)O4)OCCOC5CC6CC5C7C6C8C(C7)O8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14167759.png)
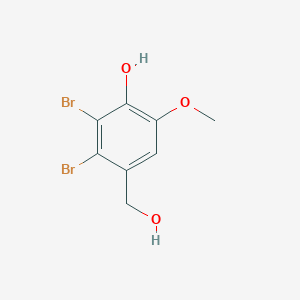
![methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B14167771.png)

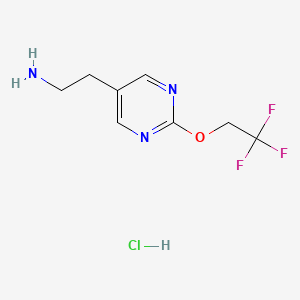
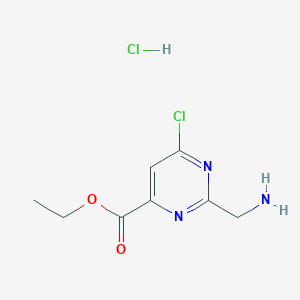
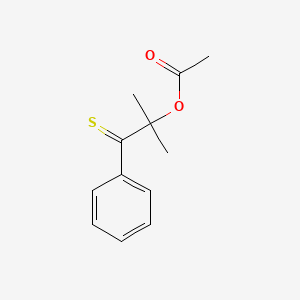
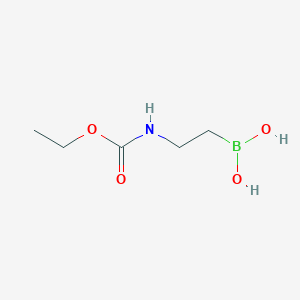
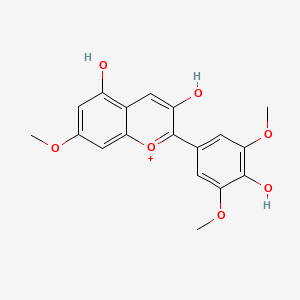
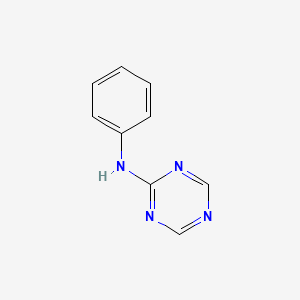
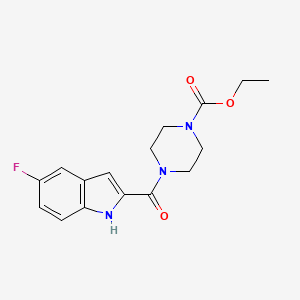
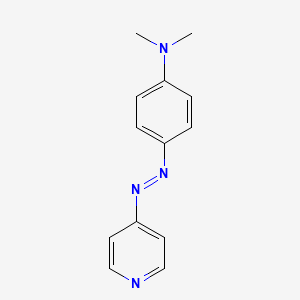
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-4-hydroxy-](/img/structure/B14167826.png)
![N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide](/img/structure/B14167834.png)
